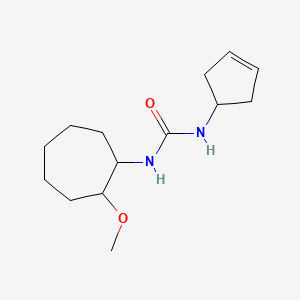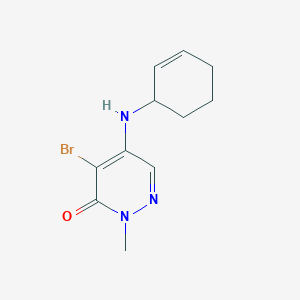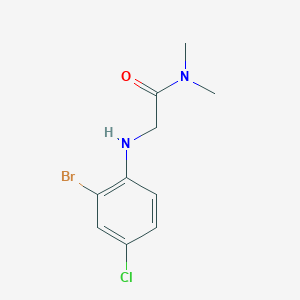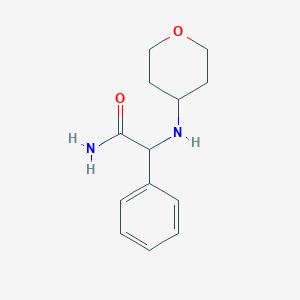
1-propylsulfonyl-N-(1-thiophen-2-ylpropan-2-yl)piperidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-propylsulfonyl-N-(1-thiophen-2-ylpropan-2-yl)piperidin-4-amine is a novel compound that has gained attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The exact mechanism of action of 1-propylsulfonyl-N-(1-thiophen-2-ylpropan-2-yl)piperidin-4-amine is not fully understood. However, it is believed to act as a modulator of the serotonin and dopamine neurotransmitter systems in the brain. It has also been shown to have an affinity for sigma-1 receptors, which are involved in various physiological processes including pain perception and neuronal survival.
Biochemical and Physiological Effects:
Studies have shown that 1-propylsulfonyl-N-(1-thiophen-2-ylpropan-2-yl)piperidin-4-amine has various biochemical and physiological effects. It has been shown to increase the levels of serotonin and dopamine in the brain, which are involved in the regulation of mood, emotion, and reward. It has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1-propylsulfonyl-N-(1-thiophen-2-ylpropan-2-yl)piperidin-4-amine in lab experiments is its selectivity for sigma-1 receptors. This allows for more specific and targeted studies of the physiological processes involving these receptors. However, one of the limitations is the lack of knowledge about its long-term effects and potential toxicity.
Future Directions
There are several future directions for research involving 1-propylsulfonyl-N-(1-thiophen-2-ylpropan-2-yl)piperidin-4-amine. One area of interest is its potential for the treatment of neurodegenerative disorders such as Alzheimer's disease. Another area of interest is its potential as a therapeutic agent for addiction and substance abuse disorders. Further studies are also needed to determine its long-term effects and potential toxicity.
Conclusion:
1-propylsulfonyl-N-(1-thiophen-2-ylpropan-2-yl)piperidin-4-amine is a novel compound that has shown promising results in scientific research applications. Its potential applications in various fields such as neurology and addiction make it an interesting area of study. However, further research is needed to fully understand its mechanism of action, biochemical and physiological effects, and potential toxicity.
Synthesis Methods
The synthesis of 1-propylsulfonyl-N-(1-thiophen-2-ylpropan-2-yl)piperidin-4-amine involves the reaction of 1-(2-bromoethyl)thiophene with 1-piperidin-4-ylpropan-2-amine in the presence of potassium carbonate and copper(I) iodide. The resulting compound is then treated with sodium hydrosulfide and propylsulfonyl chloride to obtain the final product.
Scientific Research Applications
1-propylsulfonyl-N-(1-thiophen-2-ylpropan-2-yl)piperidin-4-amine has shown promising results in scientific research applications. It has been studied for its potential as a therapeutic agent for various conditions such as depression, anxiety, and addiction. It has also been investigated for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease.
properties
IUPAC Name |
1-propylsulfonyl-N-(1-thiophen-2-ylpropan-2-yl)piperidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O2S2/c1-3-11-21(18,19)17-8-6-14(7-9-17)16-13(2)12-15-5-4-10-20-15/h4-5,10,13-14,16H,3,6-9,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCQDOFJHIYQHAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCC(CC1)NC(C)CC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-propylsulfonyl-N-(1-thiophen-2-ylpropan-2-yl)piperidin-4-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(Cyclobutylmethyl)-1-methyl-3-(7-oxabicyclo[2.2.1]heptan-2-yl)urea](/img/structure/B7630488.png)

![3-bromo-5-fluoro-N-[(5-methyl-1,3-oxazol-2-yl)methyl]aniline](/img/structure/B7630499.png)






![1-Methyl-5-[(2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-yl)amino]piperidin-2-one](/img/structure/B7630558.png)

![[4-[(2-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-yl)amino]cyclohexyl]methanol](/img/structure/B7630576.png)
![4-[1-(3,5-Difluorophenyl)ethylamino]piperidine-1-carboxamide](/img/structure/B7630585.png)
![1-[(1-Benzylpiperidin-3-yl)amino]-2-methyl-3-methylsulfanylpropan-2-ol](/img/structure/B7630593.png)